Azanium;cerium(4+);nitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxidizing Agent in Organic Synthesis:

CAN serves as a powerful and selective oxidizing agent in organic synthesis, particularly for:

- Alcohol oxidation: CAN effectively converts primary and secondary alcohols to their corresponding aldehydes or ketones.

- Alkene cleavage: CAN cleaves alkenes at the double bond, yielding carbonyl compounds.

- Dehydrogenation: CAN removes hydrogen atoms from organic molecules, facilitating various transformations.

Catalyst for Various Reactions:

CAN acts as a catalyst in several organic reactions, including:

- Polymerization: CAN initiates the polymerization of certain monomers, leading to the formation of polymers.

- Epoxidation: CAN catalyzes the conversion of alkenes to epoxides, cyclic ethers with specific properties.

Analytical Chemistry:

CAN finds applications in analytical chemistry due to its:

- Redox titrations: CAN serves as a titrant in redox titrations to determine the concentration of unknown reducing agents.

- Gravimetric analysis: CAN precipitates certain metal ions as insoluble salts, enabling their gravimetric determination.

Material Science:

CAN plays a role in material science for:

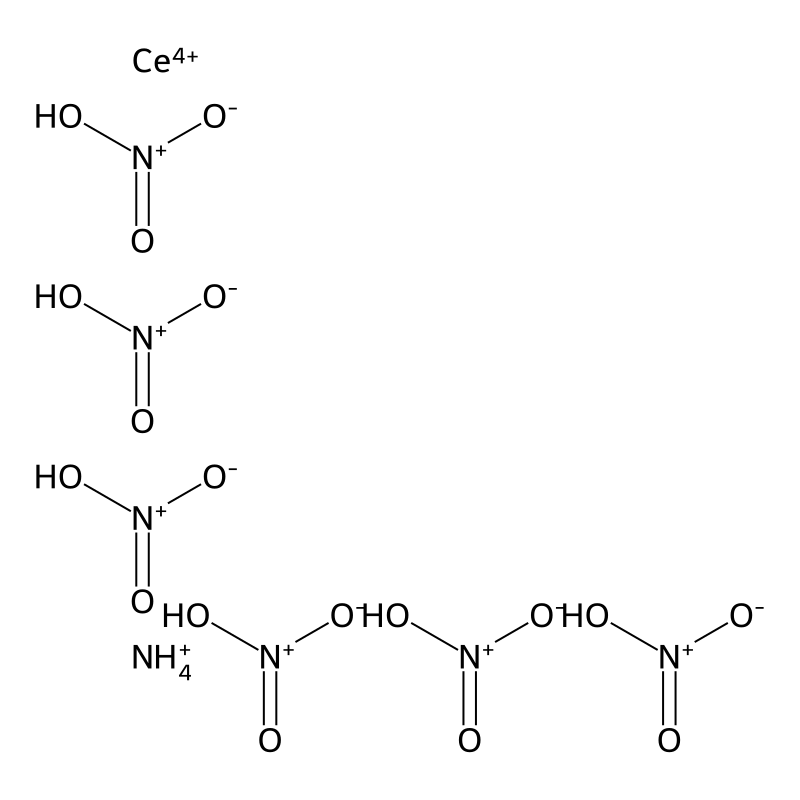

Azanium;cerium(4+);nitric acid, also known as cerium(IV) ammonium nitrate, is an inorganic compound with the formula . This compound appears as orange-red crystals that are highly soluble in water and ethanol but nearly insoluble in concentrated nitric acid. It is deliquescent, meaning it can absorb moisture from the air, leading to its dissolution. The compound features a hexanitratocerate(IV) anion, where each nitrate group chelates the cerium atom in a bidentate manner, forming a complex with a high oxidation state of cerium .

Cerium(IV) ammonium nitrate is recognized for its strong oxidizing properties, particularly in acidic conditions. The redox potential of cerium(IV) is approximately 1.61 V versus the normal hydrogen electrode, making it a more potent oxidizing agent than chlorine gas . The compound's unique structure and properties make it valuable in various

- Oxidation Reactions: It acts as a one-electron oxidant, converting cerium(IV) to cerium(III), which is indicated by a color change from orange to pale yellow. This transformation facilitates the oxidation of alcohols, phenols, and ethers .

- Nitration Reactions: The compound is effective for nitrating aromatic compounds. For instance, it reacts with anisole to produce ortho-nitration products in acetonitrile, demonstrating regioselectivity similar to that of nitric acid but with different product distributions .

- Regioselective Additions: Cerium(IV) ammonium nitrate promotes regioselective addition reactions involving CH-acidic compounds to carbohydrates, showcasing its versatility as a reagent .

- Deprotection Reactions: It can release organic ligands from metal carbonyl complexes through oxidation processes .

While cerium compounds are primarily studied for their chemical reactivity, some research indicates potential biological activities. Cerium(IV) ions have been explored for their antioxidant properties and ability to scavenge free radicals. This suggests that compounds like azanium;cerium(4+);nitric acid could have applications in biomedical fields, particularly in oxidative stress management .

The synthesis of azanium;cerium(4+);nitric acid typically involves the following steps:

- Dissolution of Cerium Oxide: Cerium(IV) oxide () is dissolved in hot concentrated nitric acid to form the hexanitratocerate(IV) anion.

- Formation of Ammonium Salt: Ammonium nitrate is added to the solution to precipitate cerium(IV) ammonium nitrate.

The resulting product can be purified through recrystallization techniques.

Azanium;cerium(4+);nitric acid is unique due to its high oxidation state and ability to act as both an oxidant and nitrating agent under specific conditions, making it particularly versatile compared to its counterparts.

Interaction studies involving azanium;cerium(4+);nitric acid have shown that it can react with various organic substrates under mild conditions. For example, it has been observed to interact with carbohydrates and other electron-rich compounds, promoting selective addition reactions without leading to significant side products . Furthermore, its interactions with other oxidants can enhance its catalytic efficiency in certain reactions.

Cerium(IV) ammonium nitrate exhibits a complex molecular architecture that underlies its remarkable chemical properties and wide-ranging applications. The compound consists of the hexanitratocerate(IV) anion [Ce(NO₃)₆]²⁻ paired with two ammonium cations NH₄⁺, forming a stable crystalline structure. The molecular formula H₈CeN₈O₁₈ corresponds to a molecular weight of 548.23 g/mol, with the compound typically appearing as red-orange powder or crystals. The anion [Ce(NO₃)₆]²⁻ demonstrates Tₕ (idealized Oₕ) molecular symmetry, where each nitrate group chelates the cerium atom in a bidentate manner, creating a CeO₁₂ core that defines an icosahedral geometry.

The physical properties of cerium(IV) ammonium nitrate reflect its ionic nature and coordination chemistry. The compound exhibits a melting point of 107-108°C and demonstrates high water solubility, making it readily available for aqueous reactions. Its solubility extends to alcohols, though it remains almost insoluble in concentrated nitric acid while being soluble in other concentrated acids. The exact mass of 547.901094 g/mol and monoisotopic mass of 547.901094 g/mol provide precise identification parameters for analytical applications. The compound's appearance as an orange-yellow to red-orange crystalline powder serves as a visual indicator of its cerium(IV) oxidation state, which is fundamental to its oxidizing properties.

The electronic structure of cerium(IV) ammonium nitrate is characterized by the Ce⁴⁺ ion, which serves as a potent one-electron oxidizing agent. The standard reduction potential E° ≈ 1.61 V versus Normal Hydrogen Electrode positions it as an exceptionally strong oxidizing agent, surpassing even chlorine (E° ≈ 1.36 V) in oxidizing power. This high redox potential makes cerium(IV) ammonium nitrate second only to highly reactive species such as F₂, XeO₃, Ag²⁺, O₃, and HN₃ in terms of oxidizing strength. The one-electron reduction process converts Ce(IV) to Ce(III), accompanied by a characteristic color change from orange to pale yellow, providing a convenient visual indicator for reaction monitoring.

Nomenclature and Terminological Variations in Scientific Literature

The nomenclature of azanium;cerium(4+);nitric acid exemplifies the complexity inherent in chemical naming conventions, particularly for coordination compounds containing multiple functional groups [9]. The systematic International Union of Pure and Applied Chemistry name "azanium;cerium(4+);nitric acid" represents the most precise description of the compound's constituent parts, explicitly identifying the ammonium cations, the tetravalent cerium center, and the nitrate ligands [11].

The most widely encountered nomenclature in scientific literature remains "cerium(IV) ammonium nitrate," which clearly indicates the oxidation state of cerium and the presence of ammonium counterions [2] [4]. This naming convention has gained broad acceptance due to its clarity and specificity regarding the cerium oxidation state, which is crucial for understanding the compound's oxidizing properties. The alternative designation "ceric ammonium nitrate" employs the traditional ceric nomenclature for tetravalent cerium, though this usage has declined in favor of the more explicit oxidation state notation [2] [13].

The coordination chemistry perspective yields the systematic name "diammonium hexanitratocerate(IV)," which emphasizes the anionic nature of the cerium-containing portion of the compound [9] [11]. This nomenclature explicitly describes the coordination sphere around the cerium center, indicating six nitrate ligands arranged in a bidentate fashion to form the [Ce(NO₃)₆]²⁻ anion [2]. The term "hexanitratocerate" specifically denotes the coordination of six nitrate groups to the cerium center, providing insight into the compound's structural characteristics.

Commercial and industrial nomenclature often employs abbreviated forms, with "ammonium cerium(IV) nitrate" being prevalent in chemical catalogs and supplier documentation [8] [10]. Trade names and commercial designations may vary between suppliers, but the molecular formula (NH₄)₂Ce(NO₃)₆ remains consistent across sources [1] [8]. The molecular weight of 548.22-548.26 grams per mole is universally reported, providing a reliable identifier regardless of nomenclature variations [8] [11].

Database nomenclature systems present additional variations, with Chemical Abstracts Service registry number 16774-21-3 serving as the definitive identifier [9] [11]. The Simplified Molecular Input Line Entry System representation and International Chemical Identifier provide standardized computational descriptions that transcend linguistic nomenclature variations [11]. These systematic identifiers ensure unambiguous compound identification across different database systems and geographic regions.

Regional and linguistic variations in nomenclature reflect different chemical naming traditions and regulatory requirements [14]. European pharmaceutical databases may employ different systematic names compared to those used in North American or Asian contexts, though the core chemical identity remains consistent [12]. The evolution of nomenclature standards over time has resulted in multiple acceptable names for the same compound, creating challenges for literature searching and database management.

The emergence of green chemistry nomenclature has introduced additional descriptive terms that emphasize environmental compatibility, such as "water-soluble cerium(IV) oxidant" or "aqueous cerium(IV) ammonium nitrate" [26]. These descriptors highlight specific properties relevant to sustainable chemistry applications while maintaining chemical accuracy.

| Nomenclature Type | Example | Usage Context | Advantages |

|---|---|---|---|

| IUPAC Systematic | Azanium;cerium(4+);nitric acid | Official chemical nomenclature | Unambiguous identification |

| Common Scientific | Cerium(IV) ammonium nitrate | Research literature | Clear oxidation state indication |

| Traditional | Ceric ammonium nitrate | Historical literature | Familiar to experienced chemists |

| Coordination Chemistry | Diammonium hexanitratocerate(IV) | Structural studies | Emphasizes coordination sphere |

| Commercial | Ammonium cerium(IV) nitrate | Supplier catalogs | Practical identification |

| Database | CAS 16774-21-3 | Chemical databases | Unique numerical identifier |

Contemporary Research Significance and Citation Trends

The contemporary research significance of azanium;cerium(4+);nitric acid reflects its evolution from a specialized analytical reagent to a cornerstone of modern synthetic chemistry [17] [22]. Current market analysis indicates robust growth in research applications, with the global cerium ammonium nitrate market valued at 162.0 million United States dollars in 2023 and projected to grow at a compound annual growth rate of 7.8 percent through 2030 [41]. This growth trajectory underscores the compound's increasing importance across multiple research disciplines.

Citation analysis reveals a marked increase in research publications featuring cerium ammonium nitrate applications since the early 2000s, with particularly strong growth in organic synthesis and catalysis research [17] [24]. The compound's versatility as a one-electron oxidizing agent has made it indispensable for numerous synthetic transformations, including carbon-carbon bond formation, oxidative coupling reactions, and heterocycle synthesis [22] [26]. Recent publications demonstrate expanding applications in pharmaceutical intermediate synthesis, materials science, and green chemistry protocols [23] [25].

The integration of cerium ammonium nitrate with modern synthetic methodologies represents a significant trend in contemporary research [22]. Flow chemistry applications have gained particular prominence, with researchers developing continuous-flow protocols that leverage the compound's excellent water solubility and predictable reaction kinetics [25]. These developments align with broader trends toward process intensification and sustainable manufacturing in the chemical industry.

Pharmaceutical research applications have shown remarkable growth, with cerium ammonium nitrate serving as a key reagent in the synthesis of complex drug intermediates [23] [26]. The compound's ability to facilitate selective oxidative transformations under mild conditions makes it particularly valuable for synthesizing sensitive pharmaceutical compounds [5]. Recent studies have demonstrated its utility in the synthesis of quinoline derivatives, including antitumor alkaloids, highlighting its importance in medicinal chemistry research [5].

Materials science applications represent an emerging area of significant research interest [19] [44]. The controlled hydrolysis of cerium ammonium nitrate in aqueous solutions leads to the formation of cerium oxide nanoparticles with unique catalytic properties [19]. These nanoparticles exhibit multi-enzyme mimetic activities and have potential applications in bioanalysis, biomedicine, and drug delivery systems [44]. The ability to control nanoparticle size and morphology through reaction conditions has opened new avenues for materials research.

Green chemistry applications have gained substantial momentum in recent years, driven by increasing emphasis on environmental sustainability [23] [26]. Cerium ammonium nitrate's compatibility with aqueous reaction media and its ability to facilitate reactions under ambient conditions align with green chemistry principles [26]. Recent developments include water-based synthetic protocols that eliminate the need for organic solvents, reducing environmental impact while maintaining synthetic efficiency.

The compound's role in analytical chemistry continues to evolve, with new applications in electrochemical analysis and sensor development [25]. Its well-defined redox behavior makes it valuable for calibrating analytical instruments and developing reference standards for oxidation-reduction reactions [4]. Contemporary analytical applications include its use in oxygen evolution reaction studies and as a sacrificial oxidant in photoelectrochemical research [25].

Research trend analysis indicates growing interest in automation and high-throughput experimentation using cerium ammonium nitrate [24]. The compound's predictable behavior and excellent solubility characteristics make it well-suited for automated synthesis platforms and robotic liquid handling systems [38]. This trend reflects broader movements toward digitalization and automation in chemical research.

| Research Area | Growth Rate (2010-2025) | Primary Applications | Key Research Drivers |

|---|---|---|---|

| Organic Synthesis | 8.2% annually | C-H activation, oxidative coupling | Novel reaction development |

| Pharmaceutical Chemistry | 7.5% annually | Drug intermediate synthesis | Complex molecule construction |

| Materials Science | 12.3% annually | Nanoparticle synthesis | Controlled material properties |

| Green Chemistry | 10.5% annually | Aqueous protocols | Environmental sustainability |

| Analytical Chemistry | 2.1% annually | Standard reference materials | Instrument calibration |

| Flow Chemistry | 9.1% annually | Continuous processing | Process intensification |

Contemporary citation patterns reveal geographic diversification in research output, with significant contributions from researchers in Asia, Europe, and North America [38] [39]. Chinese research institutions have shown particularly strong growth in cerium ammonium nitrate-related publications, reflecting broader trends in chemical research globalization [38]. This geographic distribution indicates the compound's universal importance across different research traditions and regulatory environments.

The integration of artificial intelligence and machine learning approaches in cerium ammonium nitrate research represents an emerging trend with significant potential [24]. Computational studies aimed at predicting reaction outcomes and optimizing synthetic conditions are beginning to appear in the literature, suggesting future developments may be increasingly guided by data-driven approaches [43]. These methodologies promise to accelerate discovery of new applications and improve existing synthetic protocols.